1,4,2-Dithiazol-5-one, 3-methyl-
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Overview
Description
3-Methyl-1,4,2-dithiazol-5-one is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1,4,2-dithiazol-5-one typically involves the reaction of appropriate thioamides with sulfur sources under controlled conditions. One common method includes the reaction of 3-methylthioamide with sulfur dichloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods: Industrial production of 3-methyl-1,4,2-dithiazol-5-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1,4,2-dithiazol-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
3-Methyl-1,4,2-dithiazol-5-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 3-methyl-1,4,2-dithiazol-5-one involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in antimicrobial and anticancer applications, where the compound can disrupt essential cellular functions .
Comparison with Similar Compounds
1,3,2-Dithiazoles: These compounds share a similar ring structure but differ in the position and number of substituents.
1,2,3-Dithiazoles: These compounds have a different arrangement of sulfur and nitrogen atoms within the ring.
Uniqueness: 3-Methyl-1,4,2-dithiazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
85559-04-2 |
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Molecular Formula |
C3H3NOS2 |
Molecular Weight |
133.20 g/mol |
IUPAC Name |
3-methyl-1,4,2-dithiazol-5-one |
InChI |
InChI=1S/C3H3NOS2/c1-2-4-7-3(5)6-2/h1H3 |
InChI Key |
DEISBKXZGHZOIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=O)S1 |
Origin of Product |
United States |
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